molecular formula C16H16N4OS2 B2652780 N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 893373-39-2

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2652780
CAS No.: 893373-39-2
M. Wt: 344.45
InChI Key: CFWUGXUCWOQXGT-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a recognized and potent inhibitor of the NLRP3 inflammasome, a critical multiprotein complex of the innate immune system. Its primary research value lies in its ability to selectively block NLRP3 inflammasome activation, thereby inhibiting the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, as well as the inflammatory cell death process known as pyroptosis. This mechanism is extensively investigated in the context of a wide range of inflammatory diseases, including gouty arthritis and other crystal-induced pathologies , where NLRP3 activation is a key driver. Researchers utilize this compound as a critical tool to dissect the molecular pathways of NLRP3-driven inflammation and to evaluate the therapeutic potential of inflammasome inhibition in neuroinflammatory conditions , metabolic disorders , and certain cancer models . By providing a means to precisely suppress this specific inflammasome, it enables the study of the contribution of NLRP3 to disease pathogenesis independently of other inflammatory pathways, making it an invaluable asset for immunology and pharmacology research.

Properties

IUPAC Name

2-[1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-11-5-3-4-6-13(11)20-8-7-17-16(20)23-10-14(21)19-15-18-12(2)9-22-15/h3-9H,10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWUGXUCWOQXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under acidic conditions.

    Imidazole Derivative Preparation: The imidazole derivative can be prepared by the reaction of o-toluidine with glyoxal in the presence of ammonium acetate.

    Thioether Formation: The final step involves the nucleophilic substitution reaction between the thiazole derivative and the imidazole derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted thiazole or imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits promising pharmacological properties, making it a candidate for drug development. Its potential applications include:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound can exhibit significant antimicrobial effects against various pathogens. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Antiviral Properties : The compound's structural features suggest potential antiviral activity. Research indicates that thiazole and imidazole derivatives can inhibit viral replication mechanisms, making them suitable for further exploration as antiviral agents .

Antimicrobial Studies

The compound has been evaluated for its antimicrobial properties through various in vitro studies. Key findings include:

  • Synergistic Effects : Certain derivatives of this compound have shown synergistic effects when combined with conventional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
  • Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation, which is crucial for treating chronic infections .

Drug Design and Development

The unique combination of thiazole and imidazole functionalities provides a platform for the design of novel therapeutic agents:

Case Studies

Several studies have explored the efficacy of this compound in drug design:

  • Inhibition Studies : In vitro tests have demonstrated that modifications to the thiazole and imidazole moieties can enhance the inhibitory potency against specific enzymes, such as α-glucosidase, which is relevant in diabetes management .
  • Structure-Activity Relationship (SAR) : Research has focused on identifying how variations in the chemical structure influence biological activity, guiding the development of more potent derivatives .

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Imidazole Derivatives: Compounds such as histamine and clotrimazole.

Uniqueness

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its combined thiazole and imidazole moieties, which may confer distinct biological and chemical properties compared to other compounds with only one of these rings.

Biological Activity

N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and an imidazole moiety, linked through a thioether bond to an acetamide functional group. The unique structural arrangement suggests diverse pharmacological applications, particularly in medicinal chemistry.

Structure and Composition

The molecular formula of this compound is C23H22N4OS2C_{23}H_{22}N_{4}OS_{2} with a molecular weight of 434.6 g/mol. Its structural features include:

Property Value
Molecular FormulaC23H22N4OS2C_{23}H_{22}N_{4}OS_{2}
Molecular Weight434.6 g/mol
CAS Number1207007-24-6

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activities. A study by Arora et al. evaluated a series of thiazole derivatives against various bacterial and fungal strains, revealing that certain derivatives had significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Minimum Inhibitory Concentration (MIC) Values:

Compound Target Organism MIC (μg/mL)
Compound 1S. aureus4.51–4.60
Compound 2B. subtilis4.51–4.60
Compound 3Candida albicans50

The biological activity of this compound is believed to involve modulation of various biological pathways, including inhibition of specific enzymes or receptors involved in microbial resistance mechanisms . For instance, thiazole derivatives are known to interact with β-secretase (BACE-1), which is crucial in the development of Alzheimer's disease .

Cytotoxicity and Selectivity

In evaluating the cytotoxic effects, studies have shown that while some derivatives exhibit potent antimicrobial activity, they also maintain low cellular toxicity, making them suitable candidates for further drug development . The selectivity index is an important parameter in assessing the therapeutic potential of these compounds.

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of various thiazole and imidazole derivatives demonstrated that certain compounds exhibited enhanced antibacterial properties compared to traditional antibiotics. Specifically, the study highlighted the effectiveness of a compound with similar structural features against resistant strains of bacteria .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that modifications in the thiazole and imidazole moieties significantly influenced biological activity. For instance, the presence of electron-withdrawing groups improved antimicrobial potency . This insight is critical for designing new derivatives with enhanced efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-methylthiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide?

  • Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) under reflux conditions . Purification typically involves recrystallization from ethanol or column chromatography. Key parameters include stoichiometric control of the thiol and chloroacetamide derivatives and reaction time optimization (monitored by TLC).

Q. How can the structure of this compound be confirmed experimentally?

  • Answer : Use a combination of:

  • ¹H/¹³C-NMR : To verify aromatic protons (δ 7.0–8.5 ppm for imidazole and thiazole rings) and the acetamide carbonyl signal (δ ~167 ppm) .
  • HRMS : To confirm the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₄OS₂: 407.0995; observed: 407.0983) .
  • Elemental analysis : To validate C, H, N, and S content within ±0.4% of theoretical values.

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Answer : Screen for:

  • Cyclooxygenase (COX-1/COX-2) inhibition : Use enzyme-linked immunosorbent assays (ELISA) to assess anti-inflammatory potential, as structurally similar thiazole-imidazole hybrids show COX-2 selectivity .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .

Advanced Research Questions

Q. How do substituent variations on the imidazole or thiazole rings affect bioactivity?

  • Answer : Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., NO₂, Cl) on the o-tolyl moiety enhance antimicrobial potency by increasing electrophilicity .
  • Methyl groups on thiazole improve metabolic stability but may reduce solubility. Replace with hydrophilic groups (e.g., -OH, -NH₂) to balance pharmacokinetics .
  • Data contradictions arise when bulky substituents (e.g., bromophenyl) sterically hinder target binding, necessitating molecular docking validation .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

  • Answer : For ambiguous NMR signals (e.g., overlapping thiazole/imidazole protons):

  • Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity.
  • Compare with analogs: For example, the δ 21.2 ppm signal in ¹³C-NMR corresponds to the methyl group on the thiazole ring .
  • Validate via X-ray crystallography if crystalline derivatives are obtainable.

Q. How can synthetic yields be improved for scale-up?

  • Answer : Optimize:

  • Solvent polarity : Higher yields reported in DMF vs. acetone due to better solubility of intermediates .
  • Catalyst : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) to enhance nucleophilic substitution efficiency.
  • Temperature : Controlled heating (60–70°C) minimizes side reactions (e.g., oxidation of thiol groups) .

Q. What computational methods predict binding modes with biological targets?

  • Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using:

  • COX-2 active site (PDB: 5KIR) : Analyze hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
  • Bacterial dihydrofolate reductase (DHFR) : Key residues (e.g., Asp27, Leu28) for antimicrobial activity .

Data Contradiction and Validation

Q. How to address conflicting bioactivity data across similar analogs?

  • Answer : Potential causes include:

  • Assay variability : Standardize protocols (e.g., fixed inoculum size in MIC assays) .
  • Impurity profiles : Use HPLC (≥95% purity) to exclude byproducts (e.g., unreacted thiol or chloroacetamide) .
  • Cell line specificity : Validate activity in multiple models (e.g., murine macrophages vs. human monocytes).

Methodological Resources

  • Synthetic Protocols :
  • Analytical Workflows :
  • Computational Tools :

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